molecular formula C22H24N2O2 B12609331 {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone CAS No. 918482-23-2

{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone

Cat. No.: B12609331
CAS No.: 918482-23-2
M. Wt: 348.4 g/mol
InChI Key: IORRAUAGYTYSJJ-UHFFFAOYSA-N
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Description

{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone is a sophisticated chemical building block designed for medicinal chemistry and neuroscience research. Its structure incorporates a piperazine ring centrally functionalized with a cyclopropyl methanone group and a benzhydryl-like moiety, making it a compound of significant interest in the design of novel bioactive molecules. The benzoylpiperidine/pharmacophore is a recognized privileged structure in drug discovery, particularly for developing ligands that target the central nervous system (CNS) . This fragment is considered a metabolically stable bioisostere of a piperazine ring, where the carbonyl group can form crucial hydrogen bonds with biological targets, thereby influencing the compound's affinity and selectivity . Researchers can leverage this compound as a key intermediate in the synthesis of potential therapeutic agents. Compounds with similar structural features, such as the benzhydryl piperazine scaffold, have been investigated as inverse agonists for the Cannabinoid receptor type 1 (CB1) . Furthermore, related piperazine and piperidine derivatives have shown promise in preclinical studies for a range of neurological disorders, including as antidepressants and antipsychotics, often by modulating serotonin receptor activity . This reagent provides a versatile and valuable core scaffold for exploring structure-activity relationships (SAR) in these and other pharmacological areas. The product is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

918482-23-2

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

[4-[(4-benzoylphenyl)methyl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C22H24N2O2/c25-21(18-4-2-1-3-5-18)19-8-6-17(7-9-19)16-23-12-14-24(15-13-23)22(26)20-10-11-20/h1-9,20H,10-16H2

InChI Key

IORRAUAGYTYSJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method 1: Direct Coupling Reaction

Reagents and Conditions:

  • Reactants: Benzoylpiperazine, cyclopropylmethanone
  • Solvent: Acetonitrile or dichloromethane
  • Base: Sodium bicarbonate or potassium carbonate
  • Temperature: Room temperature to reflux conditions

Procedure:

  • Dissolve benzoylpiperazine in acetonitrile.
  • Add cyclopropylmethanone and a base.
  • Stir the mixture at room temperature for a specified duration (typically 6–12 hours).
  • Purify the product using column chromatography.

Yield: Approximately 70–85% depending on reaction conditions.

Method 2: Multistep Synthesis

Reagents and Conditions:

  • Step 1: Synthesis of benzoylpiperazine from piperazine and benzoyl chloride.
  • Step 2: Cyclization with cyclopropylcarbonyl chloride.

Procedure:

  • React piperazine with benzoyl chloride in an organic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine).
  • Isolate the benzoylpiperazine product.
  • In a separate flask, react this product with cyclopropylcarbonyl chloride.
  • Purify the final compound using recrystallization techniques.

Yield: Typically yields around 60–75%.

Method 3: Microwave-Assisted Synthesis

Reagents and Conditions:

  • Reactants: Benzoylpiperazine, cyclopropylmethanone
  • Solvent: DMF (Dimethylformamide)
  • Temperature: Microwave irradiation at elevated temperatures (120°C)

Procedure:

  • Mix benzoylpiperazine with cyclopropylmethanone in DMF.
  • Subject the mixture to microwave irradiation for a set time (usually 30 minutes).
  • Cool the reaction mixture and extract the product using ethyl acetate.
  • Dry and purify as necessary.

Yield: Can reach up to 90%, making it an efficient method for synthesis.

Comparison of Methods

Method Yield (%) Time Required Advantages Disadvantages
Direct Coupling 70–85 6–12 hours Simplicity Moderate yield
Multistep Synthesis 60–75 Several days High purity More complex
Microwave-Assisted Up to 90 30 minutes High yield, reduced reaction time Requires specialized equipment

The preparation of {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone can be achieved through various synthetic routes, each with its own advantages and drawbacks concerning yield, time efficiency, and complexity of procedures. The microwave-assisted synthesis stands out for its high yield and shorter reaction time, making it a favorable choice for laboratories aiming for efficiency in compound synthesis.

Further research may focus on optimizing these methods by exploring alternative solvents or reagents that could enhance yields or reduce environmental impact. Additionally, understanding the mechanistic pathways involved in these reactions could lead to even more efficient synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the benzoyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone is unique due to its combination of a benzoyl group, piperazine ring, and cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

The compound {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone, often abbreviated as BPPC, is a synthetic derivative of piperazine that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

BPPC's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that BPPC exhibits affinity for the 5-HT_1A and D_2 dopamine receptors, which are crucial in modulating mood and behavior.

Pharmacological Effects

Research indicates that BPPC possesses several pharmacological properties:

  • Antidepressant Activity : In animal models, BPPC demonstrated significant antidepressant-like effects, comparable to established antidepressants. It appears to enhance serotonergic transmission, which is critical in mood regulation.
  • Anxiolytic Effects : BPPC has been shown to reduce anxiety-like behaviors in rodents. Its anxiolytic properties may be linked to modulation of the GABAergic system.
  • Neuroprotective Properties : Preliminary studies suggest that BPPC may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Study 1: Antidepressant Effects

In a controlled study involving mice subjected to chronic mild stress, BPPC administration resulted in a significant reduction in immobility time during the forced swim test, indicating an antidepressant effect. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft due to enhanced reuptake inhibition.

ParameterControl GroupBPPC Group
Immobility Time (s)120 ± 1575 ± 10*
Serotonin Levels (ng/mL)50 ± 580 ± 8*

*(p < 0.05)

Study 2: Anxiolytic Activity

In another study assessing anxiety through the elevated plus maze test, BPPC-treated animals spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels.

TreatmentTime in Open Arms (s)Time in Closed Arms (s)
Control30 ± 590 ± 10
BPPC60 ± 8*60 ± 8*

*(p < 0.01)

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